An In-depth Technical Guide to Biotin-PEG10-amine: Structure, Properties, and Applications
An In-depth Technical Guide to Biotin-PEG10-amine: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Biotin-PEG10-amine, a versatile heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
Biotin-PEG10-amine incorporates three key chemical moieties: a biotin group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.
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Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high and specific binding affinity for avidin and streptavidin. This strong, non-covalent interaction is a cornerstone of numerous detection, purification, and immobilization techniques in biotechnology.
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Polyethylene Glycol (PEG) Spacer: The 10-unit PEG linker is a flexible, hydrophilic chain that imparts several advantageous properties. It enhances the water solubility of the molecule and any conjugate it is incorporated into, which can prevent aggregation of labeled biomolecules. The length of the PEG spacer also mitigates steric hindrance, allowing for efficient interaction between the biotin group and avidin or streptavidin.[1]
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Terminal Primary Amine: The primary amine (-NH2) serves as a versatile reactive handle for conjugation. It can readily react with various functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids (in the presence of activators), to form stable amide bonds.[2][3]
Physicochemical Properties
A summary of the key quantitative data for Biotin-PEG10-amine is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C32H62N4O12S | [4] |
| Molecular Weight | 726.92 g/mol | |
| Exact Mass | 726.4100 Da | |
| IUPAC Name | N-(32-amino-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | |
| Synonyms | Biotin-PEG10-NH2 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, aqueous buffers, DMF, and DMSO | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment. |
Experimental Protocols
The terminal amine of Biotin-PEG10-amine is a nucleophile that can be used in a variety of conjugation reactions. Below are detailed protocols for common applications.
Protocol 1: Conjugation to Carboxylic Acids on Proteins using EDC Chemistry
This protocol describes the biotinylation of a protein by coupling the primary amine of Biotin-PEG10-amine to carboxyl groups (on aspartate or glutamate residues, or the C-terminus) on the protein surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
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Protein to be labeled
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Biotin-PEG10-amine
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to improve efficiency)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), exchange it into the Activation Buffer using a desalting column or dialysis.
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Reaction Setup:
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Add a 50- to 100-fold molar excess of Biotin-PEG10-amine to the protein solution.
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Add a 20- to 50-fold molar excess of EDC to the reaction mixture. If using NHS or Sulfo-NHS, add it at a similar molar ratio to EDC.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
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Purification: Remove excess, unreacted Biotin-PEG10-amine and coupling reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.
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Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.
Protocol 2: Use in PROTAC Synthesis
This protocol outlines a general procedure for the final step in a PROTAC synthesis, where the amine group of Biotin-PEG10-amine is coupled to the carboxylic acid of a warhead-linker intermediate. This is a common strategy in the modular synthesis of PROTACs.
Materials:
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Warhead-Linker-COOH intermediate
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Biotin-PEG10-amine
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (Dimethylformamide)
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Saturated aqueous NaHCO3, water, and brine for workup
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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Activation of Carboxylic Acid: To a solution of the Warhead-Linker-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
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Coupling Reaction: Add a solution of Biotin-PEG10-amine (1.1 eq) in anhydrous DMF to the activated intermediate. Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
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Reaction Monitoring: Monitor the reaction progress by LC-MS.
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Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Application
Biotin-PEG10-amine can be incorporated into peptides during solid-phase synthesis to introduce a biotin label. This protocol describes the coupling of Biotin-PEG10-amine to a resin-bound peptide with a C-terminal carboxylic acid.
Materials:
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Peptide-on-resin with a free C-terminal carboxylic acid
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Biotin-PEG10-amine
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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HOBt (Hydroxybenzotriazole)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (Dimethylformamide)
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DCM (Dichloromethane)
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Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
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Pre-activation: In a separate vessel, dissolve Biotin-PEG10-amine (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 5 minutes.
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Coupling: Add the pre-activated Biotin-PEG10-amine solution to the swelled resin. Agitate the mixture for 2-4 hours at room temperature.
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Washing: Wash the resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.
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Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the biotinylated peptide from the resin and remove side-chain protecting groups.
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Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the biotinylated peptide by reverse-phase HPLC.
